4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride

GABA receptor pharmacology receptor subtype selectivity structure-activity relationship

4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride (CAS 66859-45-8) is a synthetic γ-aminobutyric acid (GABA) analog belonging to the 2-aryl-4-aminobutyric acid subclass. Its core structure features a butyric acid backbone bearing an amino group at the 4-position and a 3,4-methylenedioxyphenyl (MDP) substituent at the 2-position, distinguishing it from the more common 3-aryl-substituted GABA analogs such as baclofen (3-(4-chlorophenyl)) and phenibut (3-phenyl).

Molecular Formula C11H14ClNO4
Molecular Weight 259.68 g/mol
CAS No. 66859-45-8
Cat. No. B13769247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride
CAS66859-45-8
Molecular FormulaC11H14ClNO4
Molecular Weight259.68 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(CC[NH3+])C(=O)O.[Cl-]
InChIInChI=1S/C11H13NO4.ClH/c12-4-3-8(11(13)14)7-1-2-9-10(5-7)16-6-15-9;/h1-2,5,8H,3-4,6,12H2,(H,13,14);1H
InChIKeyKTNQKFIJYUQYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(3,4-methylenedioxyphenyl)butyric Acid Hydrochloride (CAS 66859-45-8): A Structurally Differentiated GABA Analog for Receptor Subtype Profiling and CYP Interaction Studies


4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride (CAS 66859-45-8) is a synthetic γ-aminobutyric acid (GABA) analog belonging to the 2-aryl-4-aminobutyric acid subclass [1]. Its core structure features a butyric acid backbone bearing an amino group at the 4-position and a 3,4-methylenedioxyphenyl (MDP) substituent at the 2-position, distinguishing it from the more common 3-aryl-substituted GABA analogs such as baclofen (3-(4-chlorophenyl)) and phenibut (3-phenyl) [2]. The hydrochloride salt form (molecular weight 259.68 g/mol) enhances aqueous solubility for in vitro and in vivo applications. This compound occupies a distinct chemical space at the intersection of GABAergic pharmacology and methylenedioxyphenyl-associated cytochrome P450 biochemistry, making it a valuable tool compound for investigating structure-activity relationships (SAR) that cannot be addressed by its non-MDP or 3-substituted congeners.

Why 4-Amino-2-(3,4-methylenedioxyphenyl)butyric Acid Hydrochloride Cannot Be Replaced by Generic GABA Analogs: Substitution Position and MDP Moiety Drive Irreducible Pharmacological Differences


Generic interchange among GABA analogs is precluded by two interdependent structural variables: the aryl ring substitution pattern and the position of aryl attachment on the butyric acid backbone. Compounds with a 3-aryl substitution (e.g., baclofen, phenibut) exhibit established GABA_B receptor agonist profiles, whereas 2-aryl-substituted analogs such as PCPGABA [4-amino-2-(4-chlorophenyl)butyric acid] activate vagal-dependent gastric acid secretion through mechanisms partially independent of GABA_B receptors [1]. The target compound adds a second layer of differentiation via its 3,4-methylenedioxyphenyl (MDP) moiety, which is known to confer mechanism-based cytochrome P450 inactivation through metabolic intermediate complex (MIC) formation—a property absent in phenyl or halophenyl analogs [2]. Consequently, substituting the target compound with a non-MDP or 3-substituted GABA analog would simultaneously alter receptor signaling pathway engagement and abolish the MDP-specific CYP interaction profile, leading to fundamentally different experimental outcomes in any study design where both GABAergic pharmacology and metabolic stability or drug-drug interaction potential are variables of interest.

Quantitative Differentiation Evidence for 4-Amino-2-(3,4-methylenedioxyphenyl)butyric Acid Hydrochloride (CAS 66859-45-8) Versus Closest Analogs


GABA Receptor Signaling Pathway Divergence: 2-Aryl vs. 3-Aryl Substitution Determines Receptor Coupling Mechanism

The target compound's 2-aryl substitution pattern places it in the same positional series as PCPGABA [4-amino-2-(4-chlorophenyl)butyric acid], whose central pharmacodynamic effects are mediated through mechanisms partially independent of GABA_B receptors. In contrast, the 3-aryl substituted analogs baclofen and phenibut act primarily through GABA_B receptor agonism. PCPGABA (0.5–2 μg/rat, intracisternal) produced dose-dependent gastric acid hypersecretion that was not antagonized by the GABA_B antagonist 5-aminovaleric acid, and was completely abolished by truncal vagotomy, demonstrating a vagal-dependent, GABA_B-independent signaling pathway [1]. While direct receptor binding data for the target compound are not yet published, its shared 2-aryl scaffold with PCPGABA supports the class-level inference that it engages signaling pathways distinct from 3-substituted GABA analogs, and the MDP substituent may further modulate this profile.

GABA receptor pharmacology receptor subtype selectivity structure-activity relationship

Cytochrome P450 Mechanism-Based Inactivation: MDP Moiety Confers Time-Dependent CYP Inhibition Absent in Non-MDP Analogs

The 3,4-methylenedioxyphenyl (MDP) moiety is a well-characterized structural alert for mechanism-based inactivation (MBI) of cytochrome P450 enzymes via metabolic intermediate complex (MIC) formation. Multiple MDP-containing compounds have demonstrated time-dependent, NADPH-dependent, and quasi-irreversible CYP inhibition. For example, three structurally diverse MDP alkaloids (bulbocapnine, canadine, protopine) displayed time-dependent CYP2C19 inactivation with K_I values of 72.4, 2.1, and 7.1 μM and k_inact values of 0.38, 0.18, and 0.24 min⁻¹, respectively, with activity not restored by dialysis and a characteristic MIC-associated absorbance increase at ~455 nm [1]. This MIC-forming capacity is intrinsic to the MDP pharmacophore and is absent in the non-MDP comparators PCPGABA (4-chlorophenyl), 4-amino-2-phenylbutyric acid (unsubstituted phenyl), baclofen, and phenibut. Consequently, the target compound is expected to exhibit MDP-dependent CYP inactivation that its closest non-MDP analogs cannot replicate.

drug metabolism cytochrome P450 inhibition metabolic intermediate complex

Physicochemical Differentiation: MDP Substitution Alters Lipophilicity and Hydrogen Bonding Capacity Relative to Phenyl and Chlorophenyl Analogs

The 3,4-methylenedioxyphenyl substituent introduces two additional oxygen atoms and increases both polar surface area (PSA) and hydrogen bond acceptor count relative to the unsubstituted phenyl analog. The comparator 4-amino-2-phenylbutyric acid has an ACD/LogP of 1.00, a PSA of 63 Ų, and two hydrogen bond acceptors . The target compound (free base formula C₁₁H₁₃NO₄) contains four oxygen atoms and increases the hydrogen bond acceptor count to five, with a correspondingly higher predicted PSA (estimated ~80–90 Ų based on the contribution of the methylenedioxy group). This structural modification is predicted to reduce LogP by approximately 0.5–1.0 log units relative to the phenyl analog, which has implications for blood-brain barrier permeability, plasma protein binding, and tissue distribution. The PCPGABA analog (4-chlorophenyl) introduces a chlorine atom that increases lipophilicity (estimated LogP ~1.5–2.0) while reducing PSA, creating a distinct physicochemical profile from both the phenyl and MDP analogs.

lipophilicity blood-brain barrier penetration physicochemical profiling

Positional Isomer Differentiation: 2-Aryl GABA Scaffold Offers Stereospecific Synthetic Access Distinct from 3-Aryl Series

The 2-aryl-4-aminobutyric acid scaffold has an established stereospecific synthetic route that differs fundamentally from the routes used for 3-aryl GABA analogs. The synthesis of (R)- and (S)-PCPGABA [4-amino-2-(4-chlorophenyl)butyric acid] was achieved via stereoselective hydrogenation of dehydroproline derivatives and ruthenium tetroxide oxidation, starting from trans-4-hydroxy-L-proline [1]. This stereospecific route allows access to both enantiomers with defined stereochemistry, which is critical given that GABA analog pharmacology is often highly stereoselective. The 3-aryl series (baclofen, phenibut) requires different synthetic strategies. The target compound, bearing the additional MDP functionality, represents a logical extension of this synthetic methodology to an electronically and sterically distinct aryl group, providing access to chiral MDP-containing GABA analogs that cannot be obtained through 3-aryl synthetic routes.

stereospecific synthesis chiral GABA analogs medicinal chemistry

Optimal Research Applications for 4-Amino-2-(3,4-methylenedioxyphenyl)butyric Acid Hydrochloride Based on Quantitative Differentiation Evidence


Pharmacological Tool for Dissecting GABA_B-Independent Vagal Signaling Pathways

Based on the PCPGABA scaffold evidence demonstrating GABA_B antagonist-resistant gastric acid secretion [1], the target compound can serve as a pharmacological probe to investigate non-canonical GABA receptor signaling in the vagal system. Its MDP substituent provides an additional chemical handle for structure-activity relationship studies, enabling systematic comparison of how aryl ring electronics and lipophilicity modulate GABA_B-independent vagal neurotransmission. Recommended experimental design includes intracisternal or intravenous administration in anesthetized rodent models with gastric acid output monitoring, co-administration with selective GABA_B antagonists (e.g., 5-aminovaleric acid, CGP 35348), and comparison against PCPGABA and baclofen as reference compounds.

Integrated CYP Inhibition and GABA Pharmacology Probe for Drug-Drug Interaction Screening

The MDP moiety confers predicted mechanism-based CYP inactivation capacity [1] that is absent in all common non-MDP GABA analogs (PCPGABA, baclofen, phenibut, gabapentin). The target compound is uniquely positioned as a dual-activity probe in drug metabolism screening panels: it simultaneously engages GABA receptors and inactivates CYP isoforms through MIC formation. This enables researchers to evaluate how GABAergic pharmacological activity and CYP inhibition interact within a single molecular entity, a scenario relevant for predicting the DDI liability of CNS-active drugs that contain MDP or benzodioxole pharmacophores. Recommended assays include human liver microsome CYP inhibition panels with and without NADPH pre-incubation (to distinguish reversible from mechanism-based inhibition), coupled with GABA receptor binding or functional assays.

Peripherally-Restricted GABA Analog Development with Reduced CNS Exposure

The predicted lower lipophilicity (LogP ~0.0–0.5) and higher polar surface area (~80–90 Ų) of the target compound relative to the phenyl analog (LogP 1.00, PSA 63 Ų) [1] suggest reduced passive blood-brain barrier penetration. This physicochemical profile positions the target compound as a promising starting point for peripherally-restricted GABAergic agents, where CNS side effects (sedation, dizziness, abuse potential) associated with brain-penetrant GABA analogs such as baclofen and phenibut need to be minimized. Applications include gastrointestinal motility modulation, peripheral pain, and metabolic disorders where peripheral GABA receptors are implicated but central effects are undesired.

Synthetic Intermediate for Enantiomerically Pure MDP-Containing GABA Analog Libraries

The established stereospecific synthetic route for 2-aryl-4-aminobutyric acids via trans-4-hydroxy-L-proline [1] can be extended to the target compound to generate both (R)- and (S)-enantiomers in enantiomerically pure form. These chiral building blocks are valuable for constructing focused libraries of MDP-containing GABA analogs for high-throughput screening against GABA receptor subtypes, GABA transporters (GAT1–4), and GABA aminotransferase. The MDP group also serves as a latent catechol bioisostere, offering additional downstream derivatization possibilities that are not available with phenyl or halophenyl analogs.

Quote Request

Request a Quote for 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.